5-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylsulfonyl)-N-(2-ethylphenyl)-2-fluorobenzamide
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Overview
Description
5-(1,4-Dioxa-8-azaspiro[4.5]decan-8-ylsulfonyl)-N-(2-ethylphenyl)-2-fluorobenzamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique spirocyclic structure, which contributes to its distinctive chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylsulfonyl)-N-(2-ethylphenyl)-2-fluorobenzamide typically involves multiple steps:
Formation of the Spirocyclic Intermediate: The spirocyclic core, 1,4-dioxa-8-azaspiro[4.5]decane, can be synthesized through a cyclization reaction involving appropriate diols and amines under acidic or basic conditions.
Sulfonylation: The spirocyclic intermediate is then sulfonylated using sulfonyl chlorides in the presence of a base such as triethylamine to form the sulfonyl derivative.
Coupling with Fluorobenzamide: The final step involves coupling the sulfonylated spirocyclic intermediate with 2-fluorobenzamide derivatives using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to enhance yield and purity. This could include:
Continuous Flow Chemistry: To improve reaction efficiency and scalability.
Automated Synthesis: Utilizing automated synthesizers to ensure consistent quality and reduce human error.
Purification Techniques: Employing advanced purification methods such as high-performance liquid chromatography (HPLC) to achieve high purity levels.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the spirocyclic nitrogen or the ethylphenyl group, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide or thiol using reducing agents such as lithium aluminum hydride.
Substitution: The fluorine atom on the benzamide ring can be substituted with other nucleophiles under appropriate conditions, such as using sodium methoxide in methanol.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Sulfides or thiols.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
Chemistry
Catalysis: The compound’s unique structure makes it a potential candidate for use as a ligand in catalytic reactions.
Material Science: Its spirocyclic core can be explored for creating novel materials with specific mechanical or electronic properties.
Biology and Medicine
Pharmacology: The compound may exhibit biological activity, making it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Biochemical Research: Used as a probe to study biochemical pathways involving sulfonyl and spirocyclic compounds.
Industry
Chemical Synthesis: Employed as an intermediate in the synthesis of more complex molecules.
Polymer Science: Potential use in the development of new polymers with unique properties.
Mechanism of Action
The mechanism by which 5-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylsulfonyl)-N-(2-ethylphenyl)-2-fluorobenzamide exerts its effects is likely related to its ability to interact with specific molecular targets:
Molecular Targets: Enzymes or receptors that recognize the sulfonyl or spirocyclic moieties.
Pathways Involved: Could involve inhibition or activation of biochemical pathways related to inflammation, cell signaling, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
1,4-Dioxa-8-azaspiro[4.5]decane: Shares the spirocyclic core but lacks the sulfonyl and benzamide functionalities.
N-(2-ethylphenyl)-2-fluorobenzamide: Similar benzamide structure but without the spirocyclic and sulfonyl groups.
Uniqueness
Structural Complexity: The combination of spirocyclic, sulfonyl, and benzamide functionalities in one molecule is unique.
Potential Biological Activity: The specific arrangement of these groups may confer unique biological activities not seen in simpler analogs.
This detailed overview should provide a comprehensive understanding of 5-(1,4-dioxa-8-azaspiro[45]decan-8-ylsulfonyl)-N-(2-ethylphenyl)-2-fluorobenzamide, covering its synthesis, reactions, applications, and more
Properties
IUPAC Name |
5-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylsulfonyl)-N-(2-ethylphenyl)-2-fluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25FN2O5S/c1-2-16-5-3-4-6-20(16)24-21(26)18-15-17(7-8-19(18)23)31(27,28)25-11-9-22(10-12-25)29-13-14-30-22/h3-8,15H,2,9-14H2,1H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVFJIAIHIAQMIB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)C2=C(C=CC(=C2)S(=O)(=O)N3CCC4(CC3)OCCO4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25FN2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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